N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
This compound is a structurally complex molecule featuring a fused pyrrolo[3,2,1-ij]quinoline core, a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a hydroxyethyl linker, and a sulfonamide group. The sulfonamide group enhances solubility and may facilitate target binding, such as to enzymes or receptors requiring polar interactions .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c24-17(13-1-3-18-19(11-13)29-8-7-28-18)12-22-30(26,27)16-9-14-2-4-20(25)23-6-5-15(10-16)21(14)23/h1,3,9-11,17,22,24H,2,4-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNWMZOQXNBHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC5=C(C=C4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets through a nucleophilic attack. This involves the nitrogen atom of the compound attacking an electrophilic atom on the target molecule.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit oxidative stress, suggesting potential effects on pathways related to oxidative damage and cellular stress responses.
Pharmacokinetics
The compound’s structure suggests it may be water-soluble, which could influence its absorption and distribution within the body.
Result of Action
Compounds with similar structures have been shown to suppress hydrogen peroxide-induced apoptosis and attenuate activated caspase signaling. This suggests that the compound may have protective effects against cellular damage and apoptosis.
Biological Activity
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on available research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a pyrroloquinoline core structure modified with a sulfonamide group and a dihydrobenzo[dioxin] moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 402.49 g/mol |
| CAS Number | 618411-84-0 |
Structural Highlights
The compound's structure includes:
- A pyrrolo[3,2,1-ij]quinoline backbone known for its diverse biological activities.
- A sulfonamide group that enhances solubility and bioactivity.
- A dihydrobenzo[b][1,4]dioxin moiety which may contribute to its pharmacological effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival. It has been suggested that such compounds can block the ERK pathway and downregulate CD44 expression in cancer cells .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes:
- Squalene Synthase Inhibition : Similar compounds have demonstrated potent inhibition of squalene synthase in liver cells (IC₅₀ = 15 nM), suggesting a role in cholesterol synthesis regulation .
Antimicrobial Properties
There is emerging evidence that compounds with similar structures possess antimicrobial activities:
- Case Study : A study on dibenzofuran derivatives highlighted their ability to degrade environmental pollutants and exhibited antimicrobial properties against specific pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Modifications to the pyrroloquinoline core can significantly affect potency and selectivity against target enzymes or receptors.
- The presence of the sulfonamide group appears to enhance the compound's solubility and bioavailability.
In Vivo Studies
In vivo experiments using animal models have demonstrated the efficacy of related compounds in reducing tumor size and improving survival rates. For instance:
- Mouse Models : Administration of similar pyrroloquinoline derivatives led to a marked decrease in tumor growth in xenograft models.
- Toxicity Assessments : These studies also evaluated the safety profile of the compounds, indicating manageable toxicity at therapeutic doses.
Clinical Relevance
While specific clinical trials for this exact compound may not be available yet, related compounds have entered early-phase clinical trials targeting various cancers. The promising preclinical data suggest potential for further development.
Comparison with Similar Compounds
Structural Analogues with Dihydrobenzodioxin Moieties
- Compound 7 from : Structure: (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide. Key Features: Contains dihydrobenzodioxin linked to an acrylamide group. Activity: Exhibits anti-neuroinflammatory effects in BV-2 microglial cells, with activity attributed to the dihydrobenzodioxin and phenolic groups . Comparison: Unlike the target compound, it lacks the pyrroloquinoline-sulfonamide system, suggesting divergent biological targets.
- N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (): Structure: Combines dihydrobenzodioxin-sulfonamide with a pyridazine ring. Molecular Weight: 414.4 g/mol. Key Features: Sulfonamide group and pyridazine heterocycle.
Pyrrolo-Fused Heterocyclic Analogues
- N-methoxy-N-methyl-5-(4-methylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide (): Structure: Pyrrolo[1,2-a]quinoxaline core with a sulfonamide group. Molecular Weight: 415.5 g/mol. Hydrogen Bond Acceptors: 5.
- N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (): Structure: Hexahydroquinoline-2-one with a pyridylmethyl group. Activity: Polymorphism affects analgesic activity, highlighting the sensitivity of biological effects to structural modifications. Comparison: The absence of a sulfonamide group and dihydrobenzodioxin moiety in this compound underscores the unique pharmacophoric features of the target molecule .
Comparative Analysis Table
Research Findings and Implications
- Role of Dihydrobenzodioxin : Compounds with this moiety (e.g., ) often exhibit anti-inflammatory or neuroprotective activities, suggesting the target compound may share similar properties .
Q & A
Q. Critical Parameters :
- Temperature : Maintain 0–5°C during sulfonamide coupling to minimize hydrolysis.
- Solvent Polarity : Use DMF for polar intermediates and DCM for non-polar stages to improve yield .
Basic: How is structural characterization performed to confirm the compound’s identity?
Advanced spectroscopic and chromatographic techniques are essential:
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., dihydrobenzo[b][1,4]dioxin protons at δ 4.2–4.5 ppm) and carbon connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated values within 3 ppm error) .
- IR Spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm⁻¹) .
Data Cross-Validation : Combine NMR, HRMS, and elemental analysis to resolve ambiguities in complex heterocyclic systems .
Advanced: How can computational modeling improve reaction design for analogs?
Quantum chemical calculations (e.g., DFT) and reaction path simulations enable:
- Transition State Analysis : Predict regioselectivity in sulfonamide coupling or heterocyclic ring closure .
- Solvent Effects : COSMO-RS models optimize solvent selection for intermediates with low solubility .
- Feedback Loops : Integrate experimental data (e.g., kinetic profiles) to refine computational parameters iteratively .
Case Study : A 2024 study used ICReDD’s reaction path search methods to reduce reaction optimization time by 40% for similar pyrroloquinoline derivatives .
Advanced: How to resolve contradictory bioactivity data across different assays?
Contradictions often arise from assay-specific conditions (e.g., pH, redox environments). Mitigation strategies include:
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution and agar diffusion to rule out false positives .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation underlies inconsistent in vivo/in vitro results .
- Structural Dynamics : Molecular dynamics simulations can predict conformational changes affecting receptor binding in varying pH conditions .
Advanced: What methodologies address challenges in heterogeneous reaction conditions?
- Phase-Transfer Catalysis : Employ tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity in biphasic systems (e.g., aqueous-organic sulfonylation) .
- Microwave-Assisted Synthesis : Reduce reaction times for temperature-sensitive steps (e.g., cyclization) by 50% compared to conventional heating .
- Inline Analytics : Use ReactIR to monitor real-time intermediate formation and adjust reagent stoichiometry dynamically .
Advanced: How to evaluate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and thermal (40–60°C) stress, followed by HPLC-MS to identify degradation products .
- pH-Rate Profiling : Determine hydrolysis kinetics across pH 1–10 to identify labile bonds (e.g., ester or amide groups) .
- Crystallography : Single-crystal X-ray diffraction reveals packing defects that may accelerate solid-state degradation .
Advanced: What mechanistic studies elucidate its interaction with biological targets?
- Isotopic Labeling : Use 15N/13C-labeled analogs in NMR titrations to map binding sites on enzymes (e.g., dihydrofolate reductase) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) for sulfonamide-protein interactions .
- Cryo-EM : Resolve conformational changes in target proteins upon compound binding at near-atomic resolution .
Advanced: How to address regioselectivity challenges in functionalizing the pyrroloquinoline core?
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic aromatic substitution to the 8-position .
- Metal Catalysis : Use Pd-mediated C–H activation for selective sulfonamide installation without protecting groups .
- Computational Screening : Virtual libraries of directing groups predict optimal strategies for minimizing byproducts .
Q. Methodological Emphasis :
- Cross-Disciplinary Integration : Combine synthetic chemistry, computational modeling, and advanced analytics for holistic problem-solving.
- Iterative Refinement : Use experimental data to calibrate computational models, creating a closed-loop research workflow .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
